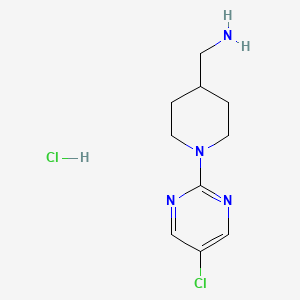

(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Description

Historical Context and Discovery Timeline

The development of this compound is rooted in early 21st-century efforts to optimize pyrimidine-based therapeutics. While pyrimidine itself was first synthesized in 1900, the functionalization of its 2- and 5-positions gained momentum following advances in cross-coupling reactions during the 1990s. The specific discovery of this compound emerged from pharmaceutical research into G protein-coupled receptor (GPCR) modulators, as evidenced by structurally analogous molecules reported in diabetes drug discovery programs.

Key milestones include:

- 2015 : Publication of a Chinese patent (CN104592198A) detailing synthetic methods for related 5-(piperidin-4-yl)pyrimidine derivatives via bromination and coupling reactions.

- 2021 : Commercial availability of the hydrochloride salt form through specialty chemical suppliers, marked by CAS 1261234-05-2 for a positional isomer.

- 2024 : Expanded production scale documented in supplier catalogs, reflecting growing research demand.

Structural Relationship to Pyrimidine-Based Pharmacophores

The compound’s architecture combines three critical elements:

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16Cl2N4 |

|---|---|

Molecular Weight |

263.16 g/mol |

IUPAC Name |

[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H15ClN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H |

InChI Key |

IQSAESUGVISLMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=C(C=N2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that compounds similar to (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride exhibit notable antimicrobial activities. The presence of nitrogen-containing heterocycles enhances their ability to interact with biological targets, such as enzymes and receptors, leading to effective inhibition of microbial growth.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can serve as a potential anti-inflammatory agent. Its structural characteristics allow it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, which are critical for modulating inflammatory pathways.

3. Anticancer Activity

The compound's ability to interact with specific biological pathways suggests its potential as an anticancer agent. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Drug Discovery and Development

The synthesis of this compound typically involves multi-step chemical reactions that yield a compound suitable for further biological evaluation. Its unique structure positions it as a lead compound in drug design targeting specific diseases.

Case Studies

-

Inhibition of Enzymatic Activity

A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated its potential as an inhibitor. Techniques such as surface plasmon resonance (SPR) were employed to measure binding affinities, revealing promising results for therapeutic development. -

Pharmacological Probes

The compound has been utilized as a pharmacological probe in biological studies aimed at elucidating the mechanisms of action for related compounds. By studying its interactions with various receptors, researchers can gain insights into the pharmacodynamics of similar therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Chloro-2-pyrimidinamine | Pyrimidine ring with chlorine | Known for antiviral activity |

| 1-(2-Methylpyrimidin-5-yl)piperidin | Methyl-substituted pyrimidine | Exhibits selective kinase inhibition |

| 4-(5-Chloropyrimidin-2-yl)methylpiperidine | Methylated piperidine linked to pyrimidine | Demonstrates potent anti-inflammatory effects |

This table highlights the diversity within this chemical class while underscoring the potential of this compound for targeted therapeutic applications.

Mechanism of Action

The mechanism of action of (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogues with modifications in the pyrimidine ring, piperidine substituents, or additional functional groups. Key examples include:

Table 1: Structural Comparison of Selected Analogues

Impact of Substituents on Physicochemical Properties

- Halogen vs. Heterocyclic Substituents: The 5-chloropyrimidine group in the target compound facilitates halogen bonding, improving target engagement compared to non-halogenated analogues like the benzodioxole derivative .

- Benzyl Modifications : Substitutions such as 4-chlorobenzyl () or 3-fluoro-benzyl () influence lipophilicity (logP) and metabolic stability. For example, fluorinated derivatives often exhibit improved bioavailability due to reduced CYP450-mediated oxidation .

Physicochemical Data Comparison

Table 2: Key Physicochemical Properties

Research Findings and Implications

- Substituent Position Matters : In Alzheimer’s-focused analogues (), the position of chlorine (e.g., 2-chloro vs. 3-methoxy on benzyl) significantly affects antioxidant efficacy, with 2-chloro derivatives (9b) showing higher activity .

- Salt Forms and Bioavailability : Hydrochloride salts universally improve solubility, but bulky substituents (e.g., benzodioxole in ) may counteract this advantage by increasing molecular weight and logP .

- Target Selectivity : The 5-chloropyrimidine group’s specificity for GPR119 (as in BMS-903452, ) suggests that the target compound could be optimized for metabolic disorders, whereas sulfonyl or benzyl derivatives may favor neurological targets .

Biological Activity

The compound (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride (CAS No. 1261234-05-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C10H16Cl2N4

- Molecular Weight : 263.17 g/mol

- CAS Number : 1261234-05-2

Structural Characteristics

The structure of this compound features a piperidine ring substituted with a chloropyrimidine moiety, which is significant for its biological activity. The presence of the chlorine atom on the pyrimidine ring may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and proliferation in various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma). The inhibition of cell migration and invasion has been observed, suggesting a potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research indicates that piperidine derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are important in various physiological processes. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those related to this compound. The results demonstrated significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Case Study on Anticancer Effects : In vitro testing on human cancer cell lines revealed that compounds with similar piperidine structures significantly reduced cell viability by more than 70% at concentrations of 25 µM after 48 hours of treatment.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 25 |

| Piperidine derivative X | Anticancer | A431 vulvar carcinoma | 15 |

| Piperidine derivative Y | Enzyme Inhibition | Acetylcholinesterase | 30 |

Table 2: Summary of Pharmacological Studies

Q & A

Q. Which structural analogs share its piperidine-pyrimidine core but exhibit divergent biological profiles?

- Key Examples :

| Compound | Structural Variation | Activity Shift |

|---|---|---|

| 5-Chloro-6-piperidin-1-yl-1H-pyrimidine-2,4-dione | Additional keto groups | Enhanced antitumor activity |

| 5-Chloro-N2-(2-isopropoxy-5-methylphenyl) derivative | Bulkier substituents | Broader kinase inhibition |

- Analysis : The 5-Cl group and piperidine N-position are critical for target selectivity. Substitutions at the pyrimidine 4-position often modulate lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.